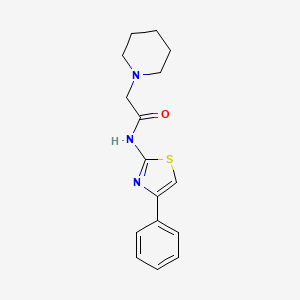

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Méthodes De Préparation

The synthesis of N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide typically involves the Hantzsch method, which is a well-known procedure for creating thiazole derivatives . The synthetic route generally starts with the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in the presence of different solvents such as water, acetic acid, DMF, or ethanol, and bases like sodium acetate, sodium carbonate, or triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The acetamide group and piperidine moiety facilitate nucleophilic substitution under basic conditions. For example:

-

Chloride displacement : Reaction of 2-chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide with secondary amines (e.g., piperidine) yields derivatives via SN2 mechanism. Potassium carbonate and potassium iodide enhance reaction efficiency .

| Reaction Component | Conditions | Yield |

|---|---|---|

| 2-chloroacetamide + piperidine | K₂CO₃, KI, reflux (12 h) | 60–97% |

| 2-chloroacetamide + morpholine | K₂CO₃, KI, dichloromethane | 72–85% |

Acylation and Amidation

The thiazol-2-amine core undergoes acylation with chloroacetyl chloride to form intermediates. Key steps include:

-

Base-mediated coupling : Sodium carbonate neutralizes HCl byproducts during chloroacetyl chloride addition .

-

Solvent effects : Dichloromethane or pyridine optimizes reaction rates and purity .

Example :

Thiazol-2-amine+ClCH2COClNa2CO32-chloroacetamide intermediate(Yield: 90%)[9]

Reduction of Nitro Groups

Nitro-substituted derivatives of this compound are reduced to amines using catalytic hydrogenation or acidic conditions:

-

Catalytic H₂/Pd-C : Converts 3-nitrophenyl groups to 3-aminophenyl .

-

HCl/Fe : Achieves similar reductions with lower cost but slower kinetics .

Key Data :

Ureido Formation

Reaction with isocyanates introduces ureido substituents, expanding structural diversity:

4-Aminophenyl-thiazole+R-NCO→Ureido-thiazole(Yield: 68–92%)[9]

| Isocyanate Reagent | Product Activity (IC₅₀ vs. VEGFR-2) |

|---|---|

| 4-Chlorophenyl isocyanate | 0.11 µM |

| 3-Trifluoromethylphenyl isocyanate | 0.09 µM |

Biological Interactions

While not traditional "reactions," pharmacological interactions include:

-

Enzyme inhibition : Binds VEGFR-2 via hydrogen bonds (GLU885, ASP1046) and hydrophobic interactions .

-

Anticonvulsant activity : ED₅₀ = 24.38 mg/kg in electroshock models .

Stability and Degradation

-

Hydrolysis : Susceptible to acidic/basic hydrolysis at the acetamide bond.

-

Oxidation : Thiazole sulfur oxidizes to sulfoxide under strong oxidizing agents.

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C16H19N3OS

- Molecular Weight : 301.41 g/mol

- CAS Number : 66179-98-4

Structure

The compound features a thiazole ring linked to a piperidine moiety, which contributes to its pharmacological properties. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability.

Anticancer Activity

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also possess similar activity. For instance, studies have shown that derivatives of thiazole exhibit significant cytotoxic effects against various cancer cell lines by triggering apoptotic pathways .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. Compounds with thiazole rings have been reported to inhibit the growth of pathogenic bacteria and fungi, making them candidates for further investigation in the development of new antimicrobial agents .

Neuropharmacological Effects

Research has explored the potential neuropharmacological effects of piperidine derivatives, including this compound. Piperidine-based compounds have been associated with modulation of neurotransmitter systems and may offer therapeutic benefits in neurological disorders such as depression and anxiety . The specific interactions of this compound with neurotransmitter receptors are still under investigation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic reactions such as acylation and cyclization. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological profile. Variations in the substituents on the thiazole or piperidine rings can significantly alter biological activity and selectivity .

Case Study 1: Anticancer Evaluation

In a study evaluating various thiazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to control agents. The mechanism was linked to apoptosis induction through caspase activation pathways .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide involves the induction of oxidative stress in target cells. This compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and ultimately cell death . The molecular targets and pathways involved include genes related to the anti-oxidative stress response, such as CAP1, CTA1, TRR1, and SODs . The addition of ROS scavengers like glutathione, N-acetyl-L-cysteine, or oligomeric proanthocyanidins can reduce the compound’s antifungal activities, highlighting the importance of ROS in its mechanism of action .

Comparaison Avec Des Composés Similaires

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide can be compared with other thiazole derivatives, such as 4-phenyl-1,3-thiazol-2-yl hydrazine (31C) and EM-01D2 . These compounds share similar structures and exhibit comparable biological activities, including antifungal and antimicrobial properties

Activité Biologique

N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H19N3OS

- Molecular Weight : 315.41 g/mol

- CAS Number : 1216829-50-3

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound exhibits competitive inhibition against enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in neurotransmission and carbohydrate metabolism, respectively .

- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, demonstrating significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole and piperidine moieties can enhance antitumor efficacy .

- Anticonvulsant Properties : Research indicates that thiazole derivatives, including this compound, possess anticonvulsant properties, potentially offering therapeutic benefits for epilepsy management .

Biological Activity Summary

Case Studies and Research Findings

- Anticancer Activity : A study conducted by Luo et al. synthesized several thiazole derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound displayed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

- Kinetic Studies : Kinetic investigations revealed that the compound operates through a competitive inhibition mechanism against AChE, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .

- Molecular Docking Studies : Molecular docking studies have highlighted the binding affinity of this compound to various targets, suggesting that modifications to the piperidine ring could enhance its pharmacological profile. The binding interactions were primarily hydrophobic, with some hydrogen bonding observed .

Propriétés

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-15(11-19-9-5-2-6-10-19)18-16-17-14(12-21-16)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVKKPPJQYQTPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.